6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
This compound is a purine derivative featuring a 9-methyl substitution and a complex bicyclic sulfonamide substituent at the 6-position. Its core structure includes:
- Purine backbone: A nitrogen-containing heterocycle critical for biological interactions, particularly in nucleotide-related pathways.
- Octahydropyrrolo[3,4-c]pyrrole: A bridged bicyclic amine system that confers rigidity and influences conformational stability.
The compound’s molecular formula is C₁₉H₂₀F₂N₆O₂S (molecular weight: ~434.46 g/mol). The 2,5-difluoro substitution on the phenyl ring distinguishes it from analogs, impacting its physicochemical and pharmacological properties .
Properties
IUPAC Name |
6-[5-[(2,5-difluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-25-11-24-17-18(25)22-10-23-19(17)26-5-13-7-27(8-14(13)6-26)30(28,29)9-12-4-15(20)2-3-16(12)21/h2-4,10-11,13-14H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGSVPZKBDSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs
The most relevant analog is 6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (CAS: 2640862-67-3), which differs only in the fluorine substitution pattern (3,5- vs. 2,5-difluoro) on the phenyl ring . Other compounds (e.g., and ) are structurally distinct, featuring tetrahydrofuran or sugar-linked triazole systems, and are excluded from direct comparison.
Structural and Physicochemical Differences
| Parameter | Target Compound (2,5-Difluoro) | Analog (3,5-Difluoro) |
|---|---|---|
| Substituent Positions | Fluorines at phenyl C2 and C5 | Fluorines at C3 and C5 |
| Dipole Moment | Higher (asymmetric substitution) | Lower (symmetrical) |
| LogP (Predicted) | ~2.1* | ~2.3* |
| Polar Surface Area | ~110 Ų | ~110 Ų |
| Solubility | Moderate (balanced polarity) | Slightly lower (increased lipophilicity) |
*LogP values estimated using fragment-based methods.
Implications of Substituent Positioning
The 3,5-isomer’s symmetry reduces dipole asymmetry, possibly weakening electrostatic interactions .
Steric Effects :
- The 2-fluorine in the target compound may introduce steric hindrance in planar binding pockets, whereas the 3,5-isomer’s fluorines are positioned to avoid such clashes.
Lipophilicity and Permeability :
- The 3,5-isomer’s higher predicted LogP suggests improved membrane permeability but reduced aqueous solubility compared to the 2,5-isomer.
Research Findings and Theoretical Considerations
- Target Affinity : The 2,5-difluoro substitution may optimize binding to kinases or purine-binding enzymes due to favorable electronic and steric complementarity.
- Metabolic Stability : Fluorine substitutions generally reduce metabolic degradation, but positional differences could alter susceptibility to cytochrome P450 enzymes.
- Toxicity : Fluorine at C2 may increase the risk of off-target interactions compared to the 3,5-isomer, which lacks ortho-substitution.
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